3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one is a versatile chemical compound widely used in scientific research due to its diverse applications. Its unique structure allows for the synthesis of novel drug candidates, making it an invaluable tool in medicinal chemistry studies.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which include this compound, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antibacterial, antifungal, antiviral, and anti-inflammatory responses.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one can be achieved through various methods. One common approach involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry. This method is advantageous as it avoids the use of caustic or expensive reagents, such as transition metal complexes . Another method involves the use of substituted nitrostyrenes as substrates under oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amines .
Scientific Research Applications
3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit a wide range of pharmacological activities, such as antifungal, antibacterial, and antitumor properties.
Imidazole-containing compounds: These compounds are known for their antimicrobial potential and are used in various therapeutic applications.
Uniqueness
3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to act as a versatile building block in medicinal chemistry makes it particularly valuable for drug discovery and development.
Properties
IUPAC Name |
3-amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10-3-1-6-15(11(10)16)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQCZYNVPRKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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